3-[3-(Aminomethyl)phenyl]propan-1-amine
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Overview
Description
3-[3-(Aminomethyl)phenyl]propan-1-amine is an organic compound that belongs to the class of phenylpropylamines. This compound consists of a phenyl group substituted at the third carbon by a propan-1-amine moiety. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Aminomethyl)phenyl]propan-1-amine typically involves the reaction of 3-bromopropylbenzene with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction conditions usually involve heating the reactants at elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Aminomethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted phenylpropylamines.
Scientific Research Applications
3-[3-(Aminomethyl)phenyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-(Aminomethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropylamine: A structurally similar compound with a phenyl group substituted at the third carbon by a propylamine moiety.
3-(Aminomethyl)pyridine: Contains a pyridine ring instead of a phenyl ring, leading to different chemical properties and applications.
Uniqueness
3-[3-(Aminomethyl)phenyl]propan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C10H16N2 |
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Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-[3-(aminomethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H16N2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7H,2,5-6,8,11-12H2 |
InChI Key |
TXERCVLIUNORJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CCCN |
Origin of Product |
United States |
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